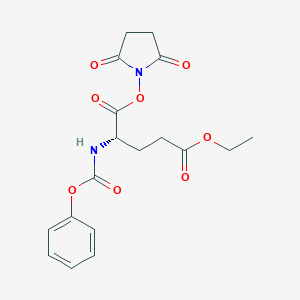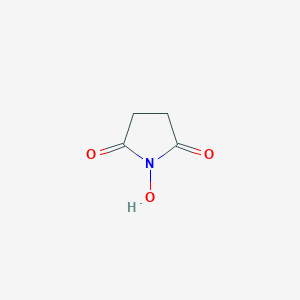
Z-Glu(ome)-osu
Overview
Description
Z-Glu(ome)-osu: , also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 and a molecular weight of 295.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with N-benzyl-L-glutamic acid.
Esterification: N-benzyl-L-glutamic acid is reacted with methanol in the presence of a strong acid catalyst to form N-benzyl-L-glutamic acid 1-methyl ester.
Industrial Production Methods: Industrial production of Z-Glu(ome)-osu typically involves large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Glu(ome)-osu can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting group, yielding L-glutamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: L-glutamic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Glu(ome)-osu is widely used in the synthesis of peptides as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs, providing a means to protect functional groups during the synthesis process.
Industry:
Mechanism of Action
Mechanism: Z-Glu(ome)-osu exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-glutamic acid, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Molecular Targets and Pathways: The compound targets the amino group of L-glutamic acid, forming a stable carbamate linkage. This linkage is resistant to a wide range of reaction conditions, making it an effective protecting group in peptide synthesis .
Comparison with Similar Compounds
N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: Similar in structure but derived from L-aspartic acid.
N-Carbobenzyloxy-L-glutamic acid 1-tert-butyl ester: Similar protecting group but with a tert-butyl ester instead of a methyl ester.
N-Carbobenzyloxy-L-glutamic acid 1-ethyl ester: Similar protecting group but with an ethyl ester instead of a methyl ester.
Uniqueness: Z-Glu(ome)-osu is unique due to its specific combination of the benzyloxycarbonyl protecting group and the methyl ester, providing a balance of stability and reactivity that is ideal for peptide synthesis .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)



